molecular formula C4H11FN2 B14418295 4-Fluorobutane-1,3-diamine CAS No. 81982-33-4

4-Fluorobutane-1,3-diamine

Cat. No.: B14418295
CAS No.: 81982-33-4
M. Wt: 106.14 g/mol
InChI Key: FDWLOMXJKSPBKJ-UHFFFAOYSA-N
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Description

4-Fluorobutane-1,3-diamine is an organic compound with the molecular formula C4H11FN2. It is a fluorinated diamine, which means it contains two amine groups (-NH2) and one fluorine atom attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1,3-diamine typically involves the fluorination of butane-1,3-diamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, reacts with butane-1,3-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .

Scientific Research Applications

4-Fluorobutane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobutane-1,3-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amine groups can form covalent bonds with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Fluorobutane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

CAS No.

81982-33-4

Molecular Formula

C4H11FN2

Molecular Weight

106.14 g/mol

IUPAC Name

4-fluorobutane-1,3-diamine

InChI

InChI=1S/C4H11FN2/c5-3-4(7)1-2-6/h4H,1-3,6-7H2

InChI Key

FDWLOMXJKSPBKJ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CF)N

Origin of Product

United States

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